molecular formula C16H16N3O2+ B10841985 2-morpholinobenzo[h]quinolin-4(1H)-one

2-morpholinobenzo[h]quinolin-4(1H)-one

Cat. No.: B10841985
M. Wt: 282.32 g/mol
InChI Key: BVRDQVRQVGRNHG-UHFFFAOYSA-O
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Description

2-morpholinobenzo[h]quinolin-4(1H)-one is a heterocyclic compound that features a quinoline core structure fused with a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-morpholinobenzo[h]quinolin-4(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminobenzonitrile with carbon dioxide in the presence of a catalytic amount of N-heterocyclic carbene in dimethyl sulfoxide (DMSO) can yield quinazoline-2,4(1H,3H)-diones . Another method involves the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-morpholinobenzo[h]quinolin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinazoline-2,4(1H,3H)-diones and other substituted derivatives .

Mechanism of Action

The mechanism of action of 2-morpholinobenzo[h]quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, the compound can undergo C–H bond activation, leading to functionalization at specific positions on the quinoline core . This activation can result in the formation of various biologically active derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-morpholinobenzo[h]quinolin-4(1H)-one is unique due to the presence of the morpholine ring fused with the quinoline core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H16N3O2+

Molecular Weight

282.32 g/mol

IUPAC Name

2-morpholin-4-ylpyrimido[2,1-a]isoquinolin-1-ium-4-one

InChI

InChI=1S/C16H15N3O2/c20-15-11-14(18-7-9-21-10-8-18)17-16-13-4-2-1-3-12(13)5-6-19(15)16/h1-6,11H,7-10H2/p+1

InChI Key

BVRDQVRQVGRNHG-UHFFFAOYSA-O

Canonical SMILES

C1COCCN1C2=CC(=O)N3C=CC4=CC=CC=C4C3=[NH+]2

Origin of Product

United States

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